N-[2-(difluoromethoxy)phenyl]pentanamide
CAS No.:
Cat. No.: VC0622406
Molecular Formula: C12H15F2NO2
Molecular Weight: 243.25 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(difluoromethoxy)phenyl]pentanamide -](/images/no_structure.jpg)
Specification
Molecular Formula | C12H15F2NO2 |
---|---|
Molecular Weight | 243.25 g/mol |
IUPAC Name | N-[2-(difluoromethoxy)phenyl]pentanamide |
Standard InChI | InChI=1S/C12H15F2NO2/c1-2-3-8-11(16)15-9-6-4-5-7-10(9)17-12(13)14/h4-7,12H,2-3,8H2,1H3,(H,15,16) |
Standard InChI Key | BPQJEVHOCQNZGH-UHFFFAOYSA-N |
SMILES | CCCCC(=O)NC1=CC=CC=C1OC(F)F |
Canonical SMILES | CCCCC(=O)NC1=CC=CC=C1OC(F)F |
Introduction
Chemical Structure and Properties
N-[2-(difluoromethoxy)phenyl]pentanamide is characterized by its unique chemical structure consisting of a pentanamide group attached to a phenyl ring with a difluoromethoxy substituent at the ortho (2-) position. The molecular formula is C12H15F2NO2, featuring an amide linkage that connects the pentanoyl chain to the substituted phenyl ring.
Structural Features
The compound contains several key functional groups:
-
Pentanamide chain (a five-carbon amide)
-
Phenyl ring (aromatic system)
-
Difluoromethoxy group (-OCHF2) at the 2-position
-
Amide linkage (-NH-CO-)
Basic Properties
While specific data for N-[2-(difluoromethoxy)phenyl]pentanamide is limited, properties can be estimated based on similar compounds:
Synthesis Pathways
Amide Coupling Reaction
The most straightforward approach would involve the reaction between pentanoic acid (or its activated derivative) and 2-(difluoromethoxy)aniline:
-
Activation of pentanoic acid using coupling reagents (e.g., EDC/HOBt, DCC)
-
Reaction with 2-(difluoromethoxy)aniline
-
Purification via crystallization or chromatography
From Acid Chloride
Another common approach would utilize pentanoyl chloride:
-
Reaction of pentanoyl chloride with 2-(difluoromethoxy)aniline
-
Base addition (e.g., triethylamine) to neutralize HCl formed
-
Workup and purification
Challenges in Synthesis
The synthesis may face challenges related to:
-
Regioselectivity if starting with non-substituted precursors
-
Introduction of the difluoromethoxy group, which often requires specialized reagents and conditions
-
Purification to pharmaceutical or analytical grade
Structure-Activity Relationships
Key Structural Elements
Based on data from related compounds, several structural features may contribute to biological activity:
Structural Feature | Potential Contribution to Activity |
---|---|
Difluoromethoxy group | Enhanced metabolic stability, lipophilicity, binding to target proteins |
Ortho (2-) positioning | May create specific conformational constraints affecting binding |
Pentanamide chain | Provides hydrophobic interactions and flexibility |
Amide bond | Hydrogen bonding capabilities, conformational preferences |
Similar Difluoromethoxy Compounds
The compound BMS-911172 (Pentanamide, 2-amino-N-[3-(difluoromethoxy)-4-(5-oxazolyl)phenyl]-4-methyl-, (2R)-) shows potent activity as an AAK1-selective inhibitor with IC50 values of 12 and 51 nM in enzymes and cells, respectively . This suggests that difluoromethoxy-substituted amides can exhibit significant biological activities.
Position Effects
While our target compound has the difluoromethoxy at position 2, the search results mention a related compound with substitution at position 4 (2-amino-N-[4-(difluoromethoxy)phenyl]pentanamide) . The positioning of this group can significantly affect:
-
Receptor binding orientation
-
Pharmacokinetic properties
-
Metabolic pathways
Analytical Characterization
Spectroscopic Methods
For proper characterization of N-[2-(difluoromethoxy)phenyl]pentanamide, several analytical techniques would be appropriate:
NMR Spectroscopy
-
1H-NMR: Would show characteristic peaks for:
-
Difluoromethoxy proton (typically a triplet at ~6.5-7.0 ppm due to F-H coupling)
-
Aromatic protons (7.0-8.0 ppm range)
-
Amide proton (broad singlet, often 8.0-10.0 ppm)
-
Aliphatic protons of the pentyl chain (0.8-2.2 ppm)
-
-
19F-NMR: Expected to show a characteristic signal for the difluoromethoxy group
Mass Spectrometry
MS analysis would likely show:
-
Molecular ion peak corresponding to the molecular weight
-
Fragmentation pattern involving loss of the pentyl chain
-
Characteristic fragments from the difluoromethoxy group
Chromatographic Methods
For purity assessment and separation:
-
HPLC methods using C18 columns would be suitable
-
GC-MS could be employed for volatile derivatives
Computational Studies
Molecular Modeling
Computational approaches could provide insights into:
Conformational Analysis
Future Research Directions
Synthetic Optimization
Future work might focus on:
-
Developing efficient, scalable synthesis routes
-
Exploring green chemistry approaches
-
Investigating stereoselective synthesis if chiral centers are introduced
Biological Evaluation
Key areas for biological testing could include:
-
Enzyme inhibition assays
-
Cell-based functional studies
-
In vivo efficacy in relevant disease models
Derivative Development
The structure offers several positions for modification:
-
Variation of the pentyl chain length
-
Introduction of substituents on the phenyl ring
-
Modification of the amide linkage
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume